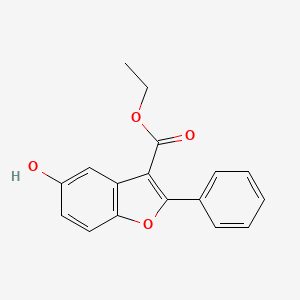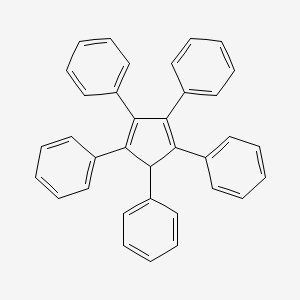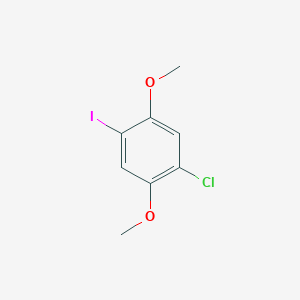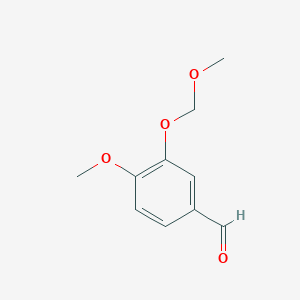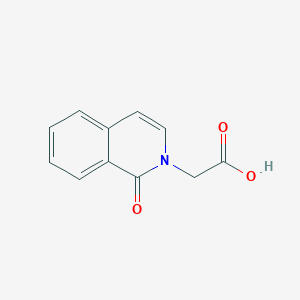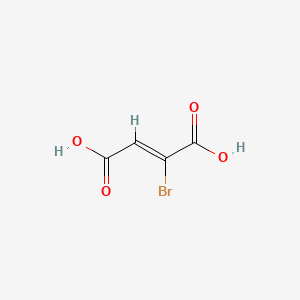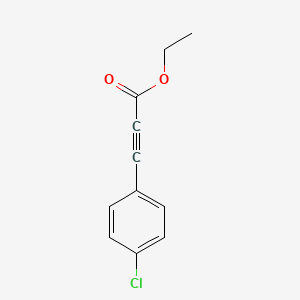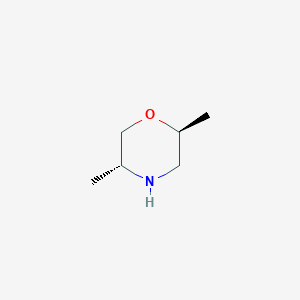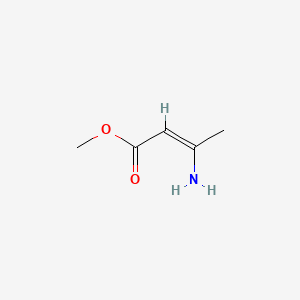
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione. One common method includes the use of propargyl bromide in the presence of triethylamine as a catalyst, which selectively produces the thiopropargylated 1,2,4-triazole . Another method involves the use of sodium bicarbonate, which results in a mixture of S,N4- and S,N2-bis(propargylated) triazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions such as batch reactors and continuous flow systems can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the triazole ring can undergo reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions to form 1,2,3-triazole derivatives.
Common Reagents and Conditions
Propargyl Bromide: Used for alkylation reactions in the presence of triethylamine or sodium bicarbonate.
Sodium Ascorbate and Copper (II) Sulfate: Used in click chemistry reactions for 1,3-dipolar cycloaddition.
Major Products Formed
Thiopropargylated 1,2,4-triazole: Formed through alkylation with propargyl bromide.
1,2,3-Triazole Derivatives: Formed through 1,3-dipolar cycloaddition reactions.
Scientific Research Applications
Medicinal Chemistry: Exhibits antimicrobial activity against bacteria and fungi.
Biochemistry: Used as a building block for the synthesis of bioactive molecules.
Industrial Applications: Used in the synthesis of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity to specific receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione: A precursor in the synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
1,2,3-Triazole Derivatives: Formed through cycloaddition reactions and exhibit similar biological activities.
Uniqueness
This compound is unique due to the presence of the ethyl and fluorophenyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-ethyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJHSRQOQIHNJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350256 |
Source


|
| Record name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29552-52-1 |
Source


|
| Record name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
